7-Methyl-6-thioguanosine
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Overview
Description
7-Methyl-6-thioguanosine is a chromophoric substrate used primarily in biochemical research. It is known for its ability to quantify inorganic phosphate and determine the activity of purine nucleoside phosphorylase . The compound has a molecular formula of C11H15N5O4S and a molecular weight of 313.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine typically involves the methylation of 6-thioguanosine. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as sodium hydroxide and methyl iodide are commonly used.
Major Products Formed:
Oxidation: Potential products include sulfoxides and sulfones.
Substitution: Methylated derivatives are common products.
Scientific Research Applications
7-Methyl-6-thioguanosine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase and inorganic phosphate . This reaction is monitored spectrophotometrically, making it a valuable tool for measuring enzyme activity and phosphate levels .
Comparison with Similar Compounds
6-Thioguanosine: Similar in structure but lacks the methyl group at the 7-position.
7-Methylguanosine: Similar but lacks the thiol group at the 6-position.
Uniqueness: 7-Methyl-6-thioguanosine’s unique combination of a methyl group at the 7-position and a thiol group at the 6-position makes it particularly useful for specific biochemical assays and research applications .
Properties
Molecular Formula |
C11H15N5O4S |
---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
JZOJDNSUWURGIR-KQYNXXCUSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |
Canonical SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |
Synonyms |
2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |
Origin of Product |
United States |
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